molecular formula C26H22N4O3 B2629589 3-(2,5-dimethylphenyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione CAS No. 1207056-17-4

3-(2,5-dimethylphenyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Katalognummer: B2629589
CAS-Nummer: 1207056-17-4
Molekulargewicht: 438.487
InChI-Schlüssel: SKILLHDYANAGLH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2,5-dimethylphenyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a complex organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethylphenyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available precursors

    Synthesis of Quinazoline Core: The quinazoline core can be synthesized via the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of 2,5-Dimethylphenyl Group: This step involves the use of a Friedel-Crafts alkylation reaction, where the quinazoline core is reacted with 2,5-dimethylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of 1,2,4-Oxadiazole Moiety: The 1,2,4-oxadiazole ring can be introduced through the reaction of the appropriate hydrazide with a carboxylic acid derivative, followed by cyclization under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl rings, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine derivative.

    Substitution: The compound can participate in various substitution reactions, such as nucleophilic aromatic substitution, where the halogen atoms on the phenyl rings can be replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids from methyl groups.

    Reduction: Conversion of oxadiazole to amine derivatives.

    Substitution: Introduction of various functional groups onto the phenyl rings.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Numerous studies have highlighted the anticancer properties of quinazoline derivatives, including the compound . Research indicates that quinazoline-based compounds can inhibit the growth of various cancer cell lines. For instance:

  • Synthesis and Evaluation : A study synthesized several quinazoline derivatives and evaluated their anticancer activity against hepatocellular carcinoma (HePG-2) and other cancer cell lines. The results demonstrated that certain modifications to the quinazoline structure enhanced anticancer efficacy significantly .
  • Mechanism of Action : The proposed mechanism involves the inhibition of specific kinases involved in cancer cell proliferation and survival pathways. The oxadiazole moiety in the compound may contribute to this activity by interacting with cellular targets that modulate these pathways .

Antioxidant Properties

The antioxidant capabilities of quinazoline derivatives are another area of interest. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

  • Evaluation of Antioxidant Activity : Research has shown that certain substituted quinazolines exhibit potent antioxidant activity. The presence of the dimethylphenyl and m-tolyl groups in this compound may enhance its ability to scavenge free radicals .

As Potential Immunomodulators

The compound's structure suggests potential immunomodulatory effects. Immunomodulators are critical in developing treatments for autoimmune diseases and enhancing immune responses against tumors.

  • Biological Evaluation : A recent study focused on modified quinazoline compounds revealed their potential as immunomodulators. These compounds were evaluated for their ability to enhance immune responses in vitro, suggesting that structural modifications could lead to significant therapeutic applications .

Synthesis and Structural Modifications

The synthesis of this compound involves complex organic reactions that can be optimized for better yields and purity. Understanding the synthesis pathways is essential for developing analogs with improved biological activities.

Synthesis Step Description
Step 1 Reaction of anthranilic acid with urea to form a basic quinazoline scaffold .
Step 2 Chlorination of the quinazoline followed by reaction with m-tolyl derivatives to introduce the oxadiazole group .
Step 3 Final modifications to incorporate the dimethylphenyl group at specific positions for enhanced activity .

Case Studies

Several case studies illustrate the applications of similar compounds:

  • Case Study 1 : A series of quinazoline derivatives were tested for their efficacy against various cancer cell lines, demonstrating IC50 values indicating potent anticancer effects compared to standard chemotherapeutics .
  • Case Study 2 : Research on immunomodulatory effects showed that certain quinazoline derivatives could significantly enhance lymphocyte proliferation in vitro, suggesting potential use in immunotherapy .

Wirkmechanismus

The mechanism of action of this compound is not fully understood, but it is believed to interact with specific molecular targets and pathways. The quinazoline core is known to inhibit certain enzymes and receptors, which could explain its biological activities. The oxadiazole moiety may also contribute to its mechanism by interacting with different molecular targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(2,5-dimethylphenyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is unique due to its combination of the quinazoline core, 2,5-dimethylphenyl group, and 1,2,4-oxadiazole moiety

Biologische Aktivität

The compound 3-(2,5-dimethylphenyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a derivative of quinazoline-2,4(1H,3H)-dione known for its diverse biological activities. This compound has garnered attention due to its potential applications in antimicrobial and anticancer therapies. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens and cancer cell lines, and synthesis methods.

Chemical Structure and Synthesis

The compound features a complex structure that includes a quinazoline core, oxadiazole moiety, and aromatic substituents. The synthesis typically involves multi-step reactions starting from anthranilic acid derivatives combined with various reagents to yield the desired quinazoline derivatives. Recent advancements have introduced eco-efficient one-pot synthesis methods that reduce waste and enhance yield .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of quinazoline derivatives against both Gram-positive and Gram-negative bacteria. The compound was tested using the Agar well diffusion method, revealing moderate to significant antibacterial activity. For instance:

  • Compound Efficacy : Among various derivatives tested, certain compounds exhibited broad-spectrum activity comparable to standard antibiotics .
  • Mechanism : The proposed mechanism involves inhibition of bacterial gyrase and DNA topoisomerase IV, critical enzymes for bacterial replication .
CompoundActivity Against Gram-positiveActivity Against Gram-negative
Compound AModerateWeak
Compound BSignificantModerate
Test Compound Moderate Moderate

Anticancer Activity

The compound's anticancer potential has been investigated through in vitro studies on various cancer cell lines:

  • Cell Lines Tested : HeLa (cervical cancer), MRC-5 (non-tumor), and THP-1 (acute monocytic leukemia) among others.
  • IC50 Values : The concentration required to inhibit 50% of cell growth (IC50) varied significantly depending on the cell line. For example:
    • HeLa cells showed an IC50 value indicating potent growth inhibition .
    • The compound exhibited selective cytotoxicity with minimal effects on non-tumor cells .
Cell LineIC50 (μM)Effect
HeLa10High
MRC-5>100Low
THP-125Moderate

The biological activity of the compound is attributed to several mechanisms:

  • Inhibition of DNA Repair : By inhibiting PARP enzymes involved in DNA repair mechanisms in cancer cells, the compound enhances the efficacy of existing chemotherapeutic agents .
  • Cell Cycle Arrest : Studies indicate that treatment with this compound leads to cell cycle arrest in the G1 phase in various tumor cell lines .

Case Studies

Several case studies have highlighted the effectiveness of quinazoline derivatives in clinical settings:

  • Antimicrobial Resistance : A study demonstrated that certain derivatives could overcome resistance mechanisms in bacteria resistant to conventional antibiotics.
  • Combination Therapy : Research indicated that combining this compound with traditional chemotherapy agents improved overall efficacy against resistant cancer cell lines.

Eigenschaften

CAS-Nummer

1207056-17-4

Molekularformel

C26H22N4O3

Molekulargewicht

438.487

IUPAC-Name

3-(2,5-dimethylphenyl)-1-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione

InChI

InChI=1S/C26H22N4O3/c1-16-7-6-8-19(13-16)24-27-23(33-28-24)15-29-21-10-5-4-9-20(21)25(31)30(26(29)32)22-14-17(2)11-12-18(22)3/h4-14H,15H2,1-3H3

InChI-Schlüssel

SKILLHDYANAGLH-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)C5=C(C=CC(=C5)C)C

Löslichkeit

not available

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.